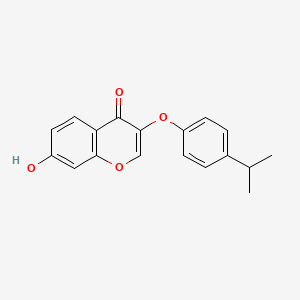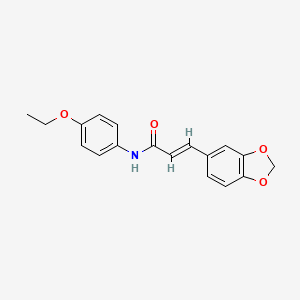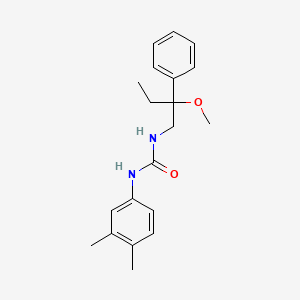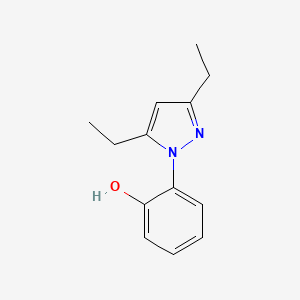
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one, also known as LY294002, is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme. It has been widely used in scientific research to investigate the role of PI3K in various cellular processes, including cell growth, differentiation, survival, and metabolism.
Wirkmechanismus
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one acts as a competitive inhibitor of the ATP-binding site of PI3K. It binds to the enzyme's active site and prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to PIP3. This inhibition leads to a decrease in downstream signaling through the AKT and mTOR pathways, which are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has been shown to inhibit angiogenesis (the formation of new blood vessels) and to suppress inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one is a potent and selective inhibitor of PI3K, making it a valuable tool for investigating the role of PI3K in various cellular processes. However, it should be noted that 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has some limitations for lab experiments. It is not a reversible inhibitor, meaning that its effects on PI3K activity are long-lasting and cannot be easily reversed. In addition, 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has been shown to have off-target effects on other enzymes, such as DNA-PK and mTOR, which should be taken into consideration when interpreting experimental results.
Zukünftige Richtungen
There are several future directions for the use of 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one in scientific research. One area of interest is the development of more selective PI3K inhibitors that target specific isoforms of the enzyme. Another area of interest is the investigation of the role of PI3K in various disease states, such as cancer, diabetes, and neurodegenerative diseases. Additionally, the use of 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one in combination with other drugs or therapies may lead to more effective treatments for these diseases.
Synthesemethoden
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one can be synthesized through a multi-step process involving the reaction of 2,4-dihydroxybenzoic acid with isopropyl bromide, followed by the reaction of the resulting intermediate with 4-isopropylphenol and 7-hydroxycoumarin. The final product is obtained through purification and crystallization. The synthesis of 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has been widely used in scientific research to investigate the role of PI3K in various cellular processes. It has been shown to inhibit the activity of all class I PI3K isoforms, including p110α, p110β, p110γ, and p110δ. This inhibition leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key signaling molecule that activates downstream signaling pathways such as AKT and mTOR.
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-propan-2-ylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11(2)12-3-6-14(7-4-12)22-17-10-21-16-9-13(19)5-8-15(16)18(17)20/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRZZOKKFPJCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-ethyl-8-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2950375.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2950376.png)
![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2950378.png)
![1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate](/img/structure/B2950379.png)

![6-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2950382.png)


![7-(tert-butyl)-3-(2,6-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2950386.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2950387.png)

![(4,5-Dibromo-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2950393.png)